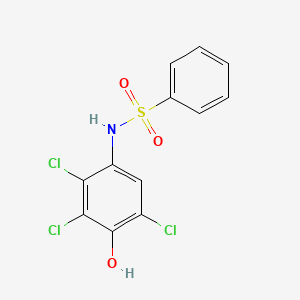

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide

Description

N-(2,3,5-Trichloro-4-hydroxyphenyl)benzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a 2,3,5-trichloro-4-hydroxyphenyl moiety attached to a benzenesulfonamide core. The trichloro substitution pattern introduces significant steric bulk and electron-withdrawing effects, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name |

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO3S/c13-8-6-9(10(14)11(15)12(8)17)16-20(18,19)7-4-2-1-3-5-7/h1-6,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZKHPFZSKTMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2,3,5-trichloro-4-hydroxyaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trichlorophenyl group and benzenesulfonamide moiety allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Steric Impact: The indoloquinazolinone derivative () has a planar structure, favoring π-π stacking, whereas the target compound’s trichloro group may hinder molecular packing.

- Biological Implications : Sulfamoylbenzyl derivatives () exhibit antifungal activity, suggesting that the target’s chloro-hydroxyphenyl group could modulate similar or distinct mechanisms depending on lipophilicity .

Challenges :

Statistical Analysis :

- employed ANOVA and Tukey’s test (p < 0.05) to validate antifungal efficacy . Comparable studies for the target compound would require similar rigor.

Computational and Quantum-Chemical Analyses

Computational studies on sulfonamides reveal substituent-dependent electronic properties:

Hypotheses :

- The trichloro groups may stabilize the molecule’s electronic structure, reducing reactivity compared to alkyl-substituted analogs.

- Planar systems (e.g., indoloquinazolinone in ) could exhibit distinct absorption spectra versus the target’s non-planar structure.

Biological Activity

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a trichlorophenol moiety. The presence of multiple chlorine atoms and a hydroxyl group contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains.

- Mechanism of Action : The compound potentially disrupts bacterial cell wall synthesis or inhibits specific enzymes critical for bacterial growth. Its sulfonamide component may mimic para-aminobenzoic acid (PABA), interfering with folate synthesis in bacteria.

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines.

- Case Study : In vitro studies on MCF-7 breast cancer cells revealed that the compound exhibited cytotoxicity with an IC50 value indicating significant potency (exact values were not detailed in the sources but are typically assessed in similar studies).

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features.

| Structural Feature | Impact on Activity |

|---|---|

| Trichlorophenyl Group | Enhances lipophilicity and potential enzyme interactions |

| Hydroxyl Group | May contribute to hydrogen bonding with biological targets |

| Sulfonamide Moiety | Mimics PABA, crucial for antimicrobial activity |

Research has shown that modifications to these groups can significantly alter the compound's efficacy. For instance, substituting the chlorine atoms or altering the sulfonamide linkage can lead to decreased or increased activity against specific pathogens or cancer cell lines.

Research Findings

- Antimicrobial Studies : A study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentration (MIC) values depending on the specific strain tested.

- Cytotoxicity Assays : In assays conducted on various cancer cell lines, the compound demonstrated differential cytotoxic effects, suggesting potential specificity in targeting certain cancer types over others.

- Mechanistic Insights : Investigations into the molecular targets of this compound have revealed interactions with key proteins involved in cell cycle regulation and apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.